Senicapoc
Overview
Description
Senicapoc (ICA-17043) is a Gardos channel blocker . It has been proposed for use in sickle cell anemia . Gardos channel blockers may work in the treatment of sickle cell anemia by blocking the efflux of potassium and water from red blood cells, thereby preventing the dehydration of red blood cells and stopping the polymerization of HbS .
Synthesis Analysis
Senicapoc was designed for a long-term sickle cell disease therapy in order to avoid clotrimazole-1 side-effects . It was derived from clotrimazole-1, a KCNN4 inhibitor . Using senicapoc as the targeting component, the BODIPY-labeled probes could selectively stain the channels in living cells .Molecular Structure Analysis
Senicapoc acts through binding in the pore of the channel . The similar sensitivity of WT KCNN4 in HEK293 cells and in RBCs suggests that KCNN4 pore structure is not changed by the expression system .Chemical Reactions Analysis
Senicapoc is a potent inhibitor of WT KCNN4 . It blocks Ca2±induced rubidium flux from human RBCs with an IC50 value of 11 nM and inhibits RBC dehydration with IC50 of 30 nM .Physical And Chemical Properties Analysis
Senicapoc has a chemical formula of C20H15F2NO . More detailed physical and chemical properties can be found in the Safety Data Sheet .Scientific Research Applications
Red Blood Cell Hydration and Hemolysis in Sickle Cell Disease
Senicapoc, a Gardos channel inhibitor, plays a significant role in preserving red blood cell (RBC) hydration by limiting solute and water loss. This is especially beneficial for patients with sickle cell anemia (SCA). Studies have shown that Senicapoc increases hemoglobin levels and decreases markers of RBC hemolysis, which suggests a possible increase in the survival of sickle RBCs. These findings indicate that Senicapoc has the potential to improve the condition of patients with SCA by mitigating RBC dehydration and hemolysis, a common complication in this disease (Ataga et al., 2008).
Antimalarial Activity
Senicapoc has been tested for its antimalarial properties due to its ability to block the Gardos channel, which is crucial for the intraerythrocytic growth of malaria parasites. It has been observed to inhibit the growth of human and primate plasmodia, suggesting its potential as a candidate for antimalarial drug development. The safety and biochemical profile of Senicapoc, as established in previous clinical trials for other diseases, further supports its suitability for this purpose (Tubman et al., 2015).
Treatment of Acute Ischemic Stroke
Senicapoc has been repurposed for treating acute ischemic stroke (AIS). It acts as a K<sub>Ca</sub>3.1-specific inhibitor, regulating pro-inflammatory activation of microglia and macrophages, which are crucial in ischemic brain injury and recovery. Preclinical studies have shown that Senicapoc can significantly reduce infarct volume and improve neurobehavioral outcomes in mouse models of AIS. Its favorable pharmacokinetic profile and CNS penetration, without interfering with tissue plasminogen activator, make it a promising therapeutic agent for AIS (Weinstein et al., 2023).
Respiratory and Ocular Treatments
Senicapoc has been evaluated for its efficacy in a large animal model of acute respiratory distress syndrome (ARDS). Though it did not significantly change the primary endpoint, PaO<sub>2</sub>/FiO<sub>2</sub> ratio, it showed a positive effect on reducing pulmonary hemorrhage and neutrophil influx into the lung. This suggests that blocking KCa3.1 channels with Senicapoc could be a potential treatment to improve long-term outcomes in ARDS (Petersen et al., 2021). Additionally, Senicapoc has been formulated into nanoliposomes for topical ophthalmologic treatments, showing promising results in increasing drug bioavailability and retention for ocular surface treatments (Phua et al., 2018).
Future Directions
properties
IUPAC Name |
2,2-bis(4-fluorophenyl)-2-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2NO/c21-17-10-6-15(7-11-17)20(19(23)24,14-4-2-1-3-5-14)16-8-12-18(22)13-9-16/h1-13H,(H2,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTZUZTYRMOMKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276906 | |
Record name | Senicapoc | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60276906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Senicapoc | |
CAS RN |
289656-45-7 | |
Record name | Senicapoc | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=289656-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Senicapoc | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06280 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Senicapoc | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60276906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SENICAPOC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TS6G201A6Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.